

physicochemical properties of 2-Phenoxypyridin-4-amine

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Compound of Interest

Compound Name: 2-Phenoxypyridin-4-amine

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An In-depth Technical Guide to the Physicochemical Properties of **2-Phenoxypyridin-4-amine**

Abstract

2-Phenoxypyridin-4-amine is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its molecular scaffold, combining a phenoxy group with an aminopyridine core, is a recurring motif in a variety of biologically active agents. [1][2] A comprehensive understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these parameters fundamentally govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides an in-depth analysis of the core physicochemical attributes of **2-Phenoxypyridin-4-amine**. While experimentally determined data for this specific molecule is sparse in publicly available literature, this document outlines the authoritative, standardized methodologies required for its complete characterization, thereby establishing a framework for its empirical evaluation. We will delve into the theoretical basis for each property's importance and provide detailed, field-proven protocols for their determination, ensuring a robust and reproducible analysis.

Introduction: The Strategic Importance of Physicochemical Profiling

In modern medicinal chemistry, the principle of "fail fast, fail cheap" is a guiding mantra. A significant portion of drug candidate attrition can be attributed to poor physicochemical

properties, leading to unfavorable pharmacokinetics and low bioavailability. The **2-phenoxypyridin-4-amine** structure represents a versatile building block, but its utility can only be fully realized through rigorous characterization.^[3] Key properties such as solubility, lipophilicity (logP), and acid dissociation constant (pKa) are critical determinants of a compound's behavior in biological systems. For instance, aqueous solubility directly influences oral absorption, while logP governs the ability to cross cellular membranes. The pKa dictates the charge state of the molecule at physiological pH, which in turn affects solubility, permeability, and target binding. This guide serves as a technical blueprint for researchers, providing not just the known data but, more importantly, the validated experimental workflows necessary to generate the comprehensive data package required for informed decision-making in any research and development pipeline.

Molecular Identity and Predicted Properties

A precise understanding of a molecule's structure is the foundation of its physicochemical profile.

Caption: 2D Structure of **2-Phenoxypyridin-4-amine**.

Table 1: Core Molecular Identifiers and Computationally Predicted Properties

Parameter	Value	Source
CAS Number	21203-83-8	[4] [5] [6]
Molecular Formula	C ₁₁ H ₁₀ N ₂ O	[4] [6]
Molecular Weight	186.21 g/mol	[4]
SMILES	<chem>C1=CC=C(C=C1)OC2=NC=C(C=C2)N</chem>	[4]
Predicted LogP	2.46 - 3.04	[4] [6]
Predicted TPSA	48.14 Å ²	[4] [6]
H-Bond Acceptors	3	[4]
H-Bond Donors	1	[4]
Rotatable Bonds	2	[4]

Note: The properties listed above, apart from core identifiers, are derived from computational models. They serve as valuable estimates but must be confirmed by empirical measurement.

Key Physicochemical Properties and Experimental Workflows

This section details the significance of and the authoritative methods for determining the most critical physicochemical parameters for a drug candidate.

Aqueous Solubility

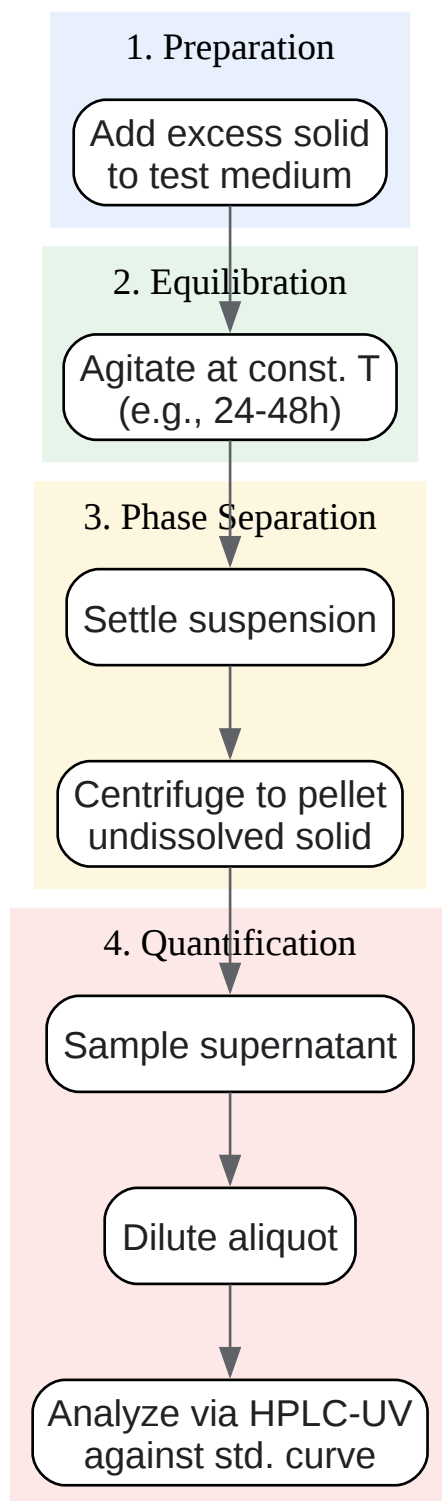
Expertise & Experience: Aqueous solubility is a gatekeeper property for oral drug delivery. Insufficient solubility leads to poor dissolution in the gastrointestinal tract, resulting in low and erratic absorption. For intravenous formulations, poor solubility can cause precipitation upon injection. Therefore, determining a compound's solubility in a biorelevant medium (e.g., phosphate-buffered saline at pH 7.4) is a critical first step.

Authoritative Protocol (Adapted from OECD Guideline 105): The Flask Method is the gold standard for compounds with solubility > 0.01 g/L.^{[7][8]} Its trustworthiness stems from allowing the system to reach true thermodynamic equilibrium.

Step-by-Step Methodology:

- **Preparation:** Add an excess amount of **2-Phenoxypyridin-4-amine** to a glass flask containing a known volume of the test medium (e.g., pH 7.4 PBS). The excess is crucial to ensure saturation is achieved.
- **Equilibration:** Seal the flask and agitate at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient duration. A preliminary test should establish the time to reach equilibrium (e.g., 24-48 hours). The system must be shielded from light if the compound is light-sensitive.
- **Phase Separation:** Cease agitation and allow the suspension to settle. Centrifuge the samples at high speed to pellet all undissolved solid material. This step is critical to avoid artificially inflating the measured concentration.
- **Sampling:** Carefully withdraw an aliquot of the clear supernatant.

- Quantification: Dilute the aliquot into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be run in parallel to ensure accurate quantification.



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Caption: Workflow for Aqueous Solubility Determination (OECD 105).

Lipophilicity (LogP)

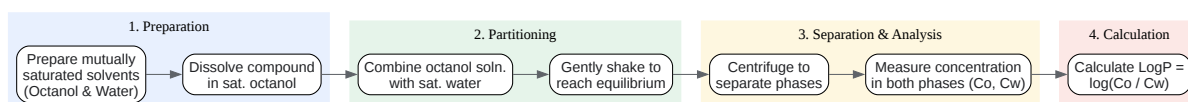
Expertise & Experience: The n-octanol/water partition coefficient (LogP) is the definitive measure of a compound's lipophilicity. It profoundly influences permeability, metabolic stability, and even promiscuity in target binding. A LogP value between 1 and 3 is often considered a desirable range for orally bioavailable drugs. The computed values for **2-Phenoxypyridin-4-amine** (2.46 - 3.04) place it in this favorable zone, but experimental verification is essential.^[4]^[6]

Authoritative Protocol (Adapted from OECD Guideline 107): The Shake Flask method is a direct and reliable way to measure LogP for compounds within the range of -2 to 4.^[3]^[9] The protocol's validity hinges on the mutual saturation of the solvents and the accurate measurement of the compound in both phases.

Step-by-Step Methodology:

- **Solvent Preparation:** Prepare water-saturated n-octanol and n-octanol-saturated water by mixing the two solvents, shaking vigorously, and allowing the phases to separate for at least 24 hours. This ensures the thermodynamic activity of the solvents is constant during the experiment.
- **Compound Preparation:** Prepare a stock solution of **2-Phenoxypyridin-4-amine** in water-saturated n-octanol.
- **Partitioning:** In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the n-octanol-saturated water.
- **Equilibration:** Shake the vessel gently for a defined period until equilibrium is reached (e.g., 1-2 hours). Avoid vigorous shaking which can form emulsions that are difficult to break.
- **Phase Separation:** Centrifuge the vessel to ensure a clean separation of the aqueous and octanol phases.

- Quantification: Determine the concentration of the compound in both the aqueous phase (C_w) and the n-octanol phase (C_o) using a suitable analytical method like HPLC-UV.
- Calculation: Calculate the partition coefficient as $P = C_o / C_w$. The final result is expressed as LogP.



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Caption: Workflow for LogP Determination via Shake Flask (OECD 107).

Acidity and Basicity (pKa)

Expertise & Experience: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For **2-Phenoxypyridin-4-amine**, the aminopyridine moiety is basic and will be protonated at low pH. This ionization state drastically increases aqueous solubility but can reduce membrane permeability. Knowing the pKa is essential for predicting solubility in the variable pH environments of the gut and for developing appropriate formulation strategies.

Authoritative Protocol (Adapted from OECD Guideline 112): Potentiometric titration is a robust and widely used method for pKa determination.^{[10][11]} It relies on monitoring pH changes as a titrant is added, providing a direct measure of the compound's buffering capacity around its pKa.

Step-by-Step Methodology:

- Sample Preparation: Accurately weigh and dissolve a sample of **2-Phenoxypyridin-4-amine** in a co-solvent system (e.g., methanol/water) if aqueous solubility is low. Add a background electrolyte (e.g., KCl) to maintain constant ionic strength.

- **Titration - Acidification:** Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate the basic nitrogen center.
- **Titration - Basification:** Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of the titrant.
- **Data Analysis:** Plot the pH versus the volume of added base to generate a titration curve.
- **pKa Determination:** The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve), where the concentrations of the protonated (conjugate acid) and neutral forms of the amine are equal. Specialized software is used to calculate the precise pKa from the derivative of the titration curve.

Spectroscopic Profile and Thermal Properties

While no public reference spectra have been identified, a skilled chemist can predict the key features based on the molecule's structure. This predictive analysis is crucial for confirming the identity and purity of newly synthesized batches.

- **^1H NMR:** The spectrum is expected to show distinct signals for the aromatic protons on both the phenoxy and pyridine rings. The protons on the pyridine ring will likely appear in the 6.0-8.5 ppm range, while the phenoxy protons will be in the 7.0-7.5 ppm range. The amine ($-\text{NH}_2$) protons will present as a broad singlet.
- **^{13}C NMR:** The spectrum will show 11 distinct carbon signals corresponding to the aromatic carbons and the carbon attached to the oxygen. Carbons attached to heteroatoms (N, O) will be shifted downfield.
- **Mass Spectrometry:** In ESI+ mode, the primary ion observed will be the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 187.2.
- **Melting Point:** No experimental value is currently reported. The melting point would be determined using the standard capillary method, where a small sample is heated in a calibrated apparatus, and the temperature range from the first appearance of liquid to complete liquefaction is recorded. This value is a critical indicator of purity.

Safety, Handling, and Storage

Proper handling is essential for researcher safety and maintaining compound integrity.

- Hazards: **2-Phenoxypyridin-4-amine** is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
- Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[8]
- Storage: The compound should be stored sealed in a dry environment at 2-8 °C to ensure long-term stability.[4]

Conclusion

2-Phenoxypyridin-4-amine is a compound with clear potential as a scaffold in the development of new therapeutic and agrochemical agents. While computational data provides a useful starting point, this guide emphasizes the indispensable need for rigorous experimental characterization. The authoritative, step-by-step protocols detailed herein for determining aqueous solubility, lipophilicity, and pKa provide a validated framework for any research team. By investing in this fundamental data generation, scientists can build a robust structure-property relationship understanding, mitigate downstream risks, and ultimately accelerate the journey from a promising molecule to a valuable product.

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